molecular formula C11H8BrN3OS B14174636 N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide

N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B14174636
M. Wt: 310.17 g/mol
InChI Key: FCWGTGZMXDQWGJ-NSIKDUERSA-N
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Description

N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is derived from the condensation of 4-bromothiophene-2-carbaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-bromothiophene-2-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and dried under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Schiff bases are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic applications.

    Coordination Chemistry: Schiff bases can form stable complexes with transition metals, making them useful in the study of coordination compounds and catalysis.

    Material Science: Schiff bases are used in the development of organic materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide is not well-documented. Schiff bases generally exert their effects through interactions with biological macromolecules, such as proteins and nucleic acids. The azomethine group (–NHN=CH–) in Schiff bases can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide

Uniqueness

N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal and coordination chemistry.

Properties

Molecular Formula

C11H8BrN3OS

Molecular Weight

310.17 g/mol

IUPAC Name

N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C11H8BrN3OS/c12-9-5-10(17-7-9)6-14-15-11(16)8-1-3-13-4-2-8/h1-7H,(H,15,16)/b14-6-

InChI Key

FCWGTGZMXDQWGJ-NSIKDUERSA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C\C2=CC(=CS2)Br

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=CC(=CS2)Br

solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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